molecular formula C8H15N3 B2762457 [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine CAS No. 1479373-54-0

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B2762457
CAS No.: 1479373-54-0
M. Wt: 153.229
InChI Key: TWUJALPVPMABIA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-5-yl)methylamine (molecular formula: C₉H₁₅N₃) is a substituted imidazole derivative featuring a methyl group at the 1-position of the imidazole ring and an isopropylamine moiety attached via a methylene bridge. This compound is part of a broader class of nitrogen-containing heterocycles, which are critical in medicinal chemistry due to their bioactivity and structural versatility. Its molecular weight is 125.17 g/mol, with a purity of 90% (Thermo Scientific™) .

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUJALPVPMABIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479373-54-0
Record name [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-methyl-1H-imidazol-5-yl)methylamine can be compared to other imidazole- and amine-containing analogs, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Substituents Molecular Weight (g/mol) Purity (%) Key Applications/Notes References
(1-Methyl-1H-imidazol-5-yl)methylamine Imidazole core with methyl and isopropylamine groups 1-methylimidazole, CH₂-isopropylamine 125.17 90 Discontinued; potential building block for bioactive molecules
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole core with trifluoromethyl and pyridyl groups Trifluoromethyl, pyridyloxy 546.1 (M+H⁺) N/A Antifungal/kinase inhibitor candidate; synthesized via multi-step coupling
3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine) Phenethylamine derivative 3-methoxyphenyl, methylamine 179.26 99.9 Psychoactive analog; high-purity reference standard
5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine Trityl-protected imidazole with pentylamine Trityl, pentylamine N/A 98 Intermediate for G-protein-coupled receptor ligands

Key Observations:

Unlike 3-MeOMA, which contains a methoxyphenyl group, the target lacks aromaticity outside the imidazole ring, reducing π-π stacking interactions critical for receptor binding .

Synthetic Accessibility :

  • The target compound requires fewer synthetic steps compared to the trifluoromethyl benzoimidazole derivatives, which involve multi-step coupling (e.g., acetonitrile-mediated thiourea formation followed by cyclization) .
  • In contrast, 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine requires trityl protection, increasing molecular weight and steric hindrance .

Physicochemical Properties :

  • The isopropylamine group in the target compound enhances solubility in polar solvents compared to the hydrophobic trifluoromethyl-substituted analogs .
  • Purity levels vary significantly: 3-MeOMA achieves 99.9% purity via HPLC-TOF, while the target compound is commercially available at 90% purity .

The absence of electron-withdrawing groups (e.g., CF₃) in the target may limit its metabolic stability compared to patented analogs .

Biological Activity

(1-methyl-1H-imidazol-5-yl)methylamine, commonly referred to as N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine, is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and providing a comprehensive overview of its pharmacological potential.

Structural Characteristics

The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, contributing to the compound's reactivity and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The imidazole moiety is associated with anticancer properties, with studies suggesting that it may inhibit tumor growth through various mechanisms.
  • Anti-inflammatory and Antioxidant Effects : Imidazole derivatives have been noted for their anti-inflammatory and antioxidant activities, which are crucial for managing chronic diseases and oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against MRSA and other bacteria
AnticancerInhibits tumor growth in vitro
Anti-inflammatoryReduces inflammation markers in various models
AntioxidantScavenges free radicals

The biological activity of (1-methyl-1H-imidazol-5-yl)methylamine can be attributed to its interaction with various biological targets:

Target Interactions

Imidazole derivatives are known to interact with:

  • Enzymes : They can act as enzyme inhibitors, affecting metabolic pathways.
  • Receptors : They may bind to specific receptors involved in signaling pathways, influencing physiological responses.

Biochemical Pathways

The compound may influence multiple biochemical pathways due to its structural versatility. This includes modulation of:

  • Cell proliferation : Inhibition of cancer cell growth.
  • Inflammatory responses : Regulation of cytokine production.

Pharmacokinetics

Imidazole derivatives generally exhibit high solubility in polar solvents, which could enhance their bioavailability. Studies suggest that the solubility profile of (1-methyl-1H-imidazol-5-yl)methylamine may facilitate its absorption and distribution within biological systems.

Case Studies

Several studies have explored the biological activity of imidazole-containing compounds:

  • Antimicrobial Efficacy : A study evaluated various imidazole derivatives against MRSA, revealing that certain modifications significantly enhanced antibacterial potency without cytotoxic effects on human cells .
  • Anticancer Properties : Research indicated that compounds similar to (1-methyl-1H-imidazol-5-yl)methylamine exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .

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